N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiophene ring, a tert-butyl group, and a carboxamide functional group. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be formed through a cyclization reaction involving a suitable precursor, such as a thiol and an amine. The reaction is usually carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene derivative and a suitable coupling partner.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction, using a tert-butyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-tert-butyl-7-(pyridin-2-yl)-1,4-thiazepane-4-carboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
N-tert-butyl-7-(benzene-2-yl)-1,4-thiazepane-4-carboxamide: Similar structure with a benzene ring instead of a thiophene ring.
Uniqueness
N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity, biological activity, and interactions with other molecules. The combination of the thiophene ring with the thiazepane and carboxamide groups makes this compound distinct from its analogs.
Properties
IUPAC Name |
N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVRQGASXFJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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